molecular formula C10H12ClN B13684977 1-(2-Chlorobenzyl)azetidine

1-(2-Chlorobenzyl)azetidine

Cat. No.: B13684977
M. Wt: 181.66 g/mol
InChI Key: MKSPKYZYFOSFJV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorobenzyl)azetidine can be synthesized through various methods, including cyclization, nucleophilic substitution, and ring expansion. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chlorobenzylamine with a suitable azetidine precursor under basic conditions can yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

1-(2-Chlorobenzyl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)azetidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s ring strain and unique reactivity allow it to form stable complexes with these targets, modulating their activity. This can lead to various biological effects, including enzyme inhibition and altered cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(2-Chlorobenzyl)azetidine is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]azetidine

InChI

InChI=1S/C10H12ClN/c11-10-5-2-1-4-9(10)8-12-6-3-7-12/h1-2,4-5H,3,6-8H2

InChI Key

MKSPKYZYFOSFJV-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2Cl

Origin of Product

United States

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